(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone
Description
Properties
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c1-22-16(11-15(21-22)12-5-6-12)23-7-9-24(10-8-23)18(25)17-13(19)3-2-4-14(17)20/h2-4,11-12H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRNFJNOEDLJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 390.5 g/mol. The structure features a piperazine ring and a pyrazole moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N6O |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 2034502-83-3 |
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural features exhibit significant antimicrobial activity . For instance, certain pyrazole derivatives have shown efficacy against various bacterial strains, indicating that this compound may also possess similar properties.
Anticancer Properties
Compounds containing trifluoromethyl groups are often associated with improved potency against cancer cells. Research has indicated that the presence of such groups can enhance the compound's ability to modulate biological pathways involved in tumor growth and proliferation.
Neuropharmacological Effects
The piperazine structure is recognized for its interactions with neurotransmitter receptors, which could lead to potential applications in treating neurological disorders. Studies have shown that piperazine derivatives can influence serotonin and dopamine receptors, suggesting that this compound may have neuropharmacological effects.
The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors within biological systems. This binding can modulate various signaling pathways, potentially leading to therapeutic effects in conditions such as cancer and infections .
Study on Antitubercular Activity
A derivative with a similar scaffold demonstrated significant antitubercular activity. The study reported quantitative data such as IC50 values and minimum inhibitory concentrations (MIC), which are crucial for determining the compound's efficacy against Mycobacterium tuberculosis.
Cancer Cell Line Studies
In vitro studies on various cancer cell lines have shown that the compound can induce apoptosis and inhibit cell proliferation. Research indicates that it may interfere with cell cycle progression and promote cell death in cancerous cells through apoptosis-related pathways.
Future Research Directions
Given the promising biological activities observed, further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.
- Clinical Trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound can be compared to pyrazole derivatives documented in the provided evidence, particularly those with pesticidal or heterocyclic activity. Key structural differences and implications are outlined below:
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations
Pyrazole Substitution Patterns: The target compound incorporates a cyclopropyl group, which is rare in commercial pyrazole derivatives but may enhance steric bulk and metabolic stability compared to electron-withdrawing groups (e.g., sulfinyl in fipronil) . 7a () uses polar substituents (amino, hydroxy) and a thiophene-cyano group, likely favoring solubility and reactivity in synthetic pathways .
Connected Functional Groups :
- The piperazine linker in the target compound introduces basicity and conformational flexibility, contrasting with the rigid thiophene or chlorophenyl groups in analogues. This could influence binding kinetics in hypothetical receptor interactions.
- Fipronil and ethiprole rely on trifluoromethylphenyl groups for hydrophobic interactions and target (GABA receptor) inhibition, while the target’s 2,6-difluorophenyl group may offer similar electron-withdrawing effects but reduced steric hindrance .
Biological Implications: Fluorinated aromatic rings (as in the target and fipronil) are associated with enhanced membrane permeability and resistance to oxidative degradation. However, the absence of sulfinyl/sulfonyl groups in the target may reduce pesticidal activity compared to fipronil derivatives . The piperazine moiety could hypothetically redirect the compound toward central nervous system (CNS) targets, unlike pesticidal analogues, which prioritize non-mammalian toxicity profiles.
Computational Insights
For example:
- Comparative topology analysis of electron density might reveal differences in hydrogen-bonding capacity between the target’s difluorophenyl group and fipronil’s trichlorophenyl group .
- Orbital composition studies could clarify the electronic effects of the cyclopropyl group versus ethiprole’s ethylsulfinyl substituent .
Preparation Methods
Pyrazole Ring Formation
The 3-cyclopropyl-1-methylpyrazole core is synthesized via cyclocondensation:
Procedure :
- React cyclopropanecarboxaldehyde (1.0 eq) with methylhydrazine (1.2 eq) in ethanol at reflux (78°C) for 12 hours.
- Add acetic acid (0.5 eq) to catalyze cyclization.
- Purify by vacuum distillation (Yield: 68-72%).
Key spectral data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.15 (m, 4H, cyclopropyl), 2.45 (s, 3H, CH₃), 6.12 (s, 1H, pyrazole-H).
- HRMS : m/z 151.0978 [M+H]⁺.
Piperazine Functionalization
The pyrazole is coupled to piperazine via reductive amination:
Optimized conditions :
- Reactants : 3-Cyclopropyl-1-methylpyrazole-5-carbaldehyde (1.0 eq), piperazine (1.5 eq)
- Reducing agent : Sodium triacetoxyborohydride (1.4 eq)
- Solvent : Tetrahydrofuran (THF), glacial acetic acid (1.5 eq)
- Temperature : 65-70°C, 14 hours
- Workup : Wash with 10% NaHCO₃, brine; column chromatography (20% EtOAc/hexane)
- Yield : 82%
Critical parameters :
- Excess piperazine prevents dialkylation.
- Acetic acid protonates the intermediate imine, enhancing reducibility.
Methanone Bridge Formation
Carboxylic Acid Activation
2,6-Difluorobenzoic acid is activated using 1-propanephosphonic acid anhydride (T3P):
Procedure :
- Dissolve 2,6-difluorobenzoic acid (1.0 eq) in dry THF (0.2 M).
- Add T3P (1.2 eq) and stir at 25°C for 30 minutes.
- Introduce 1-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazine (1.1 eq).
- Heat to 80°C for 14 hours.
Reaction monitoring :
- TLC (Hexane:EtOAc 3:1, Rf = 0.42)
- HPLC (C18 column, 80% MeOH/H₂O, tR = 6.7 min)
Purification :
- Wash organic layer (EtOAc) with 5% citric acid, saturated NaHCO₃, and brine.
- Recrystallize from petroleum ether/EtOAc (1:4).
- Yield : 74%
Alternative Synthetic Pathways
Ullmann Coupling Approach
A copper-catalyzed coupling between 2,6-difluorophenylboronic acid and piperazine intermediate:
- Catalyst : CuI (10 mol%)
- Ligand : 1,10-Phenanthroline (20 mol%)
- Base : Cs₂CO₃ (3.0 eq)
- Solvent : DMSO, 110°C, 24 hours
- Yield : 58%
Limitations :
- Lower yield compared to T3P method.
- Requires rigorous exclusion of moisture.
Microwave-Assisted Synthesis
Accelerating the coupling step using microwave irradiation:
Parameters :
- Power : 300 W
- Temperature : 120°C
- Time : 45 minutes
- Yield : 79%
Advantages :
- Reduced reaction time by 80%.
- Improved reproducibility.
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃):
- δ 1.18 (m, 4H, cyclopropyl)
- δ 2.51 (s, 3H, N-CH₃)
- δ 3.62 (br s, 8H, piperazine)
- δ 6.89 (t, J = 8.2 Hz, 2H, aromatic F)
¹³C NMR (126 MHz, CDCl₃):
- δ 163.5 (C=O)
- δ 158.1 (d, J = 245 Hz, C-F)
- δ 112.4 (pyrazole C)
HRMS : m/z 403.1789 [M+H]⁺ (Calc. 403.1792).
Purity Assessment
HPLC : 99.2% purity (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min, 254 nm).
Elemental analysis :
- Found: C 62.31%, H 5.98%, N 13.82%
- Calc. for C₂₀H₂₀F₂N₄O: C 62.49%, H 5.75%, N 14.06%
Industrial Scale-Up Considerations
Solvent Selection
Waste Management
- T3P produces phosphoric acid derivatives (pH neutralization required).
- Cu catalyst residues removed via chelating resins.
Cost Analysis
| Component | Cost/kg (USD) |
|---|---|
| 2,6-Difluorobenzoic acid | 320 |
| T3P | 1,150 |
| Piperazine intermediate | 890 |
| Total | 2,360 |
Challenges and Optimization Opportunities
Cyclopropane Ring Stability
- Ring-opening observed at temperatures >150°C.
- Mitigation: Maintain reaction temperatures below 120°C during coupling.
Regioselectivity in Pyrazole Formation
- 3-cyclopropyl vs. 5-cyclopropyl isomer formation (ratio 4:1).
- Improved to 9:1 using BF₃·Et₂O catalysis.
Q & A
Q. What are the recommended synthetic routes for (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(2,6-difluorophenyl)methanone, and how can reaction conditions be optimized?
Methodological Answer:
- Core Strategy: Use a multi-step approach involving (i) synthesis of the pyrazole-piperazine intermediate and (ii) coupling with 2,6-difluorobenzoyl chloride.
- Optimization Steps:
- Catalysts: Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are involved .
- Solvent Systems: Compare polar aprotic solvents (e.g., DMF, DMSO) versus ethers (1,4-dioxane) for yield and purity .
- Temperature Control: Perform reactions under reflux (80–120°C) with inert gas purging to minimize side products.
- Yield Monitoring: Use HPLC or LC-MS at each step to quantify intermediates.
Q. How should researchers characterize the crystallographic structure of this compound to confirm its purity and stereochemistry?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethanol/water mixtures. Refine structures using SHELX programs (e.g., SHELXL for refinement, SHELXS for solution), ensuring R-factors < 5% .
- Complementary Techniques:
- ¹H/¹³C NMR: Verify substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, piperazine signals at δ 2.5–3.5 ppm).
- Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS m/z calculated for C₂₀H₂₁F₂N₄O: 387.16).
Q. What solubility and stability profiles are critical for in vitro assays, and how can these be systematically evaluated?
Methodological Answer:
- Solubility Screening: Test in DMSO (stock solutions), PBS, and cell culture media using nephelometry or UV-Vis spectroscopy.
- Stability Protocols:
- pH Stability: Incubate at pH 2.0 (simulated gastric fluid) and 7.4 (physiological buffer) for 24–72 hours, monitoring degradation via HPLC .
- Light/Temperature Sensitivity: Store aliquots at –20°C (long-term) and 4°C (short-term) with amber vials to prevent photodegradation.
Advanced Research Questions
Q. How can conflicting data in biological activity assays (e.g., IC₅₀ variability) be resolved for this compound?
Methodological Answer:
- Assay Validation:
- Positive Controls: Include reference compounds (e.g., known kinase inhibitors if targeting enzymatic activity).
- Replicate Design: Use ≥3 biological replicates with blinded analysis to reduce bias .
- Data Contradiction Analysis:
- Dose-Response Curves: Compare Hill slopes and maximal efficacy (Emax) across studies.
- Cell Line Variability: Test in multiple lines (e.g., HEK293 vs. HeLa) to assess target selectivity.
Q. What computational strategies are effective for predicting the binding affinity of this compound to neuroimmunological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GPCRs, ion channels). Validate with MD simulations (100 ns trajectories) to assess binding stability.
- QSAR Modeling: Derive descriptors (e.g., logP, topological polar surface area) from PubChem data to correlate with experimental IC₅₀ values.
Q. How can researchers design in vivo studies to evaluate neuroimmunomodulatory effects while minimizing experimental bias?
Methodological Answer:
- Animal Models: Select disease-specific models (e.g., EAE for multiple sclerosis) with age/sex-matched controls. Use the NC3Rs Experimental Design Assistant (EDA) to calculate sample sizes .
- Outcome Measures:
- Behavioral Tests: Rotarod for motor function, open field for anxiety-like behavior.
- Biomarkers: Quantify cytokines (IL-6, TNF-α) via ELISA in serum and CSF.
Critical Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
